molecular formula C18H19FN2O4S B2978598 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide CAS No. 1788676-93-6

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Cat. No.: B2978598
CAS No.: 1788676-93-6
M. Wt: 378.42
InChI Key: UCIQXKNIBNRIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a 4-fluorophenylsulfonyl group, a 4-methoxybenzyl group, and an azetidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through nucleophilic substitution reactions using 4-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide
  • 3-((4-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide
  • 3-((4-methylphenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is unique due to the presence of the 4-fluorophenylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-15-6-2-13(3-7-15)10-20-18(22)21-11-17(12-21)26(23,24)16-8-4-14(19)5-9-16/h2-9,17H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIQXKNIBNRIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.